molecular formula C9H8ClFO2S B2560897 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride CAS No. 1258884-77-3

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2560897
CAS No.: 1258884-77-3
M. Wt: 234.67
InChI Key: YGNSXNQWNFSKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride is a specialized organosulfur compound featuring a cyclopropane ring substituted with a sulfonyl chloride group at position 1 and a 3-fluorophenyl moiety at position 2. Its rigid cyclopropane backbone and electron-withdrawing sulfonyl chloride group make it a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name

2-(3-fluorophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSXNQWNFSKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenylcyclopropane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which are known for their biological activity. For example, sulfonamides derived from this compound have been explored for their potential as anti-inflammatory and analgesic agents .

Drug Development

Recent studies have highlighted the utility of 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride in developing selective inhibitors for biological targets. For instance, it has been implicated in the synthesis of compounds that inhibit specific kinases involved in cancer progression, showcasing its relevance in targeted cancer therapies . The compound's ability to form covalent bonds with biomolecules enhances its potential as a drug candidate.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for synthesizing complex molecules. Its reactivity allows for various transformations, including substitution and oxidation reactions. Researchers utilize it to create diverse chemical entities that can be further modified for specific applications . The versatility of the sulfonyl chloride group facilitates the introduction of different functional groups into target molecules.

Case Study 1: Anticancer Activity

A notable application of derivatives synthesized from this compound is in anticancer research. Compounds derived from this sulfonamide have shown promising results in inhibiting tumor cell growth in vitro. For example, a derivative was tested against a panel of cancer cell lines by the National Cancer Institute, demonstrating significant growth inhibition rates .

Case Study 2: Inhibitors of Biological Pathways

Another study focused on developing TRPA1 antagonists using this compound as a precursor. The resulting compounds exhibited efficacy in reducing nocifensive behaviors in animal models, indicating their potential as therapeutic agents for pain management . This highlights the compound's role in advancing research on pain-related pathways.

Industrial Applications

Beyond academic research, this compound finds applications in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it valuable in creating high-performance polymers and other industrial products .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its combination of a strained cyclopropane ring, sulfonyl chloride functionality, and fluorinated aromatic system. Below is a comparative analysis with structurally related compounds:

Compound Name Key Features Reactivity Profile Potential Applications
2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride Cyclopropane, 3-fluorophenyl, sulfonyl chloride High electrophilicity; prone to nucleophilic substitution Sulfonamide synthesis, medicinal chemistry
Cyclopropane-1-sulfonyl chloride Cyclopropane, sulfonyl chloride (no aryl substituent) Moderate reactivity; less steric hindrance General sulfonation reactions
3-Fluorophenylmethanesulfonyl chloride Benzyl-type structure, 3-fluorophenyl, sulfonyl chloride Lower ring strain; higher thermal stability Polymer chemistry, agrochemicals
NCDOB (from ) Spirocyclic structure, chloro-benzimidazolone, naphthalene carboxamide Enzyme inhibition (e.g., phospholipase D) Biomedical research

Key Observations :

  • Ring Strain: The cyclopropane ring in the target compound increases reactivity compared to non-cyclic analogs (e.g., 3-fluorophenylmethanesulfonyl chloride) due to angle strain, facilitating nucleophilic attacks .
  • Fluorine Effects: The 3-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trend also observed in inhibitors like NCDOB and NFOT () .
  • Sulfonyl Chloride Reactivity : The sulfonyl chloride group’s electrophilicity is amplified by the electron-withdrawing fluorine, enabling efficient coupling reactions—unlike bulkier spirocyclic derivatives (e.g., NFOT), which prioritize target binding over reactivity.

Biological Activity

2-(3-Fluorophenyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 3-fluorophenyl group and a sulfonyl chloride moiety. This unique structure is hypothesized to contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar sulfonyl groups exhibit significant antimicrobial properties. The sulfonamide structure is known to interfere with bacterial folate synthesis, which could extend to related compounds .
  • Enzyme Inhibition : Sulfonyl chlorides often act as electrophiles, making them effective in inhibiting various enzymes. For instance, compounds such as N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinal have shown potent inhibition against calpains and cathepsins, suggesting that this compound may exhibit similar inhibitory effects .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Electrophilic Attack : The sulfonyl chloride group can react with nucleophiles in biological systems, potentially leading to the modification of proteins or enzymes.
  • Interference with Cellular Pathways : By inhibiting key enzymes involved in metabolic pathways, this compound may disrupt cellular functions, leading to antimicrobial or anticancer effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities Related to Sulfonyl Compounds

CompoundActivity TypeMechanism of ActionReference
N-(4-fluorophenylsulfonyl)-l-valyl-l-leucinalEnzyme InhibitionCalpain and cathepsin inhibition
Various sulfonamidesAntimicrobialInhibition of folate synthesis in bacteria
γ-butyrolactonesAnti-inflammatoryCaspase-1 inhibition

Pharmacological Implications

The biological activity of this compound suggests potential applications in pharmacology:

  • Antimicrobial Therapy : Given the antimicrobial properties observed in similar compounds, this compound could be explored as a new antibiotic agent.
  • Cancer Treatment : The enzyme inhibition profile indicates potential use in cancer therapies, especially where calpain or cathepsin activity is implicated in tumor progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-fluorophenyl)cyclopropane-1-sulfonyl chloride, and what challenges arise during cyclopropanation?

  • Methodology : Cyclopropane rings are typically synthesized via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/Cu/CH₂I₂) or transition-metal-catalyzed reactions. For fluorophenyl derivatives, steric hindrance from the fluorine substituent may require optimized reaction conditions (e.g., low temperatures, prolonged reaction times). Sulfonyl chloride groups are introduced by chlorinating sulfonic acids using PCl₅ or SOCl₂ under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate) is critical to remove byproducts .
  • Key Challenges : Fluorine’s electron-withdrawing effect may reduce cyclopropanation efficiency. Monitor reaction progress using GC-MS or ¹⁹F NMR to track intermediates.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Sulfonyl chlorides are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents like methylene chloride or acetone (as used in analogous compounds ). Use sealed, flame-dried glassware during handling. Confirm stability via periodic ¹H NMR analysis to detect hydrolysis (e.g., sulfonic acid formation).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.5–2.5 ppm) and aromatic fluorine coupling patterns.
  • ¹⁹F NMR : Confirm fluorine substitution position (δ –110 to –120 ppm for meta-fluorine).
  • IR Spectroscopy : Detect S=O stretches (~1350 cm⁻¹) and C–F bonds (~1200 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₇ClFO₂S, exact mass 248.98 g/mol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in electrophilic substitution reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron density distribution. The fluorine atom’s meta-position directs electrophilic attacks to the para-position of the benzene ring. Compare HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Validate predictions experimentally using regioselective functionalization (e.g., nitration) followed by HPLC analysis .

Q. What experimental strategies resolve contradictions in reported reaction yields for sulfonyl chloride derivatization?

  • Methodology : Discrepancies may arise from trace moisture or reagent purity. Design controlled experiments:

  • Use Karl Fischer titration to quantify solvent moisture.
  • Compare yields across chlorination agents (e.g., PCl₅ vs. SOCl₂).
  • Analyze side-products via LC-MS to identify competing pathways (e.g., over-chlorination). Statistical tools (e.g., ANOVA) can isolate critical variables .

Q. How does the cyclopropane ring’s strain influence the compound’s stability under thermal or acidic conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For acid stability, incubate the compound in HCl/THF (0.1–1 M) and monitor ring-opening via ¹H NMR (e.g., cyclopropane proton shifts). Compare with non-fluorinated analogs to isolate electronic vs. steric effects. Computational strain energy calculations (using Gaussian) provide complementary insights .

Data Contradiction Analysis

Q. Conflicting reports on hydrolysis rates in aqueous acetone: How to design a definitive study?

  • Methodology :

  • Controlled Variables : pH (2–7), temperature (25–50°C), and solvent ratios (acetone:H₂O).
  • Kinetic Analysis : Use UV-Vis spectroscopy (λ = 260 nm for sulfonyl chloride) to track hydrolysis rates.
  • Isolation of Intermediates : Quench reactions at timed intervals and identify products (e.g., sulfonic acid) via ion chromatography.
  • Statistical Modeling : Apply Arrhenius equations to extrapolate activation energies and reconcile literature discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.